Cas no 1973-09-7 (6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine)

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a chlorinated triazine derivative with applications in organic synthesis and material science. Its structure features reactive chloro and amino substituents, enabling versatile functionalization for the development of advanced polymers, agrochemicals, and pharmaceuticals. The compound's diphenylamine groups enhance stability and influence electronic properties, making it suitable for optoelectronic materials. Its high purity and well-defined reactivity profile facilitate precise modifications in cross-coupling and nucleophilic substitution reactions. The triazine core contributes to thermal and chemical resistance, beneficial for high-performance materials. This compound is valued for its synthetic flexibility and utility in designing specialized molecular architectures.
6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine structure
1973-09-7 structure
商品名:6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
CAS番号:1973-09-7
MF:C15H12N5Cl
メガワット:297.74228
MDL:MFCD00412294
CID:1085396
PubChem ID:16088

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
    • 1,3,5-Triazine-2,4-diamine,6-chloro-N,N'-diphenyl
    • 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
    • CBDivE_013039
    • NSC76482
    • NSC-76482
    • CS-0313655
    • 6-Chloro-N,N'-diphenyl-[1,3,5]triazine-2,4-diamine
    • AS-56907
    • DS-008273
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N-diphenyl-
    • SCHEMBL1923883
    • 1973-09-7
    • HMS3376J04
    • HMS2517P20
    • AKOS000270315
    • MFCD00412294
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-
    • DTXSID1062091
    • D86730
    • 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
    • Z57050370
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
    • NSC 76482
    • SMR000173955
    • NCIOpen2_004033
    • MLS000566591
    • NCGC00245030-01
    • AKOS BBS-00005387
    • 2,4-Bis(phenylamino)-6-chloro-1,3,5-triazine
    • 6-CHLORO-N(2),N(4)-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
    • 2,4-Dianilino-6-chloro-1,3,5-triazine
    • BAA97309
    • CHEMBL1523961
    • STK022660
    • N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)-N-phenylamine
    • AG-690/36280014
    • MDL: MFCD00412294
    • インチ: InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21)
    • InChIKey: AHBSUJXKRKWNBN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)N=C2NC(=NC(=NC3=CC=CC=C3)N2)Cl

計算された属性

  • せいみつぶんしりょう: 297.07800
  • どういたいしつりょう: 297.0781231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 62.7Ų

じっけんとくせい

  • PSA: 62.73000
  • LogP: 4.15820

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine セキュリティ情報

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 税関データ

  • 税関コード:2933699090
  • 税関データ:

    中国税関コード:

    2933699090

    概要:

    2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB219154-5g
6-Chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, 95%; .
1973-09-7 95%
5g
€308.40 2025-02-19
A2B Chem LLC
AE99324-1g
6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
1973-09-7 95%
1g
$38.00 2024-04-20
A2B Chem LLC
AE99324-250mg
6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
1973-09-7 95%
250mg
$15.00 2024-04-20
Aaron
AR00AQ4O-100mg
AKOS BBS-00005387
1973-09-7 95%
100mg
$5.00 2025-02-10
Aaron
AR00AQ4O-1g
AKOS BBS-00005387
1973-09-7 95%
1g
$20.00 2025-02-10
Aaron
AR00AQ4O-250mg
AKOS BBS-00005387
1973-09-7 95%
250mg
$5.00 2025-02-10
1PlusChem
1P00APWC-250mg
AKOS BBS-00005387
1973-09-7 95%
250mg
$27.00 2024-06-17
eNovation Chemicals LLC
D770726-250mg
AKOS BBS-00005387
1973-09-7 95%
250mg
$55 2025-02-24
eNovation Chemicals LLC
D770726-250mg
AKOS BBS-00005387
1973-09-7 95%
250mg
$55 2024-06-06
eNovation Chemicals LLC
D770726-5g
AKOS BBS-00005387
1973-09-7 95%
5g
$150 2025-02-24

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine 関連文献

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamineに関する追加情報

Introduction to 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine (CAS No. 1973-09-7)

6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine, identified by its CAS number 1973-09-7, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule belongs to the triazine class, characterized by a three-membered ring containing three nitrogen atoms. The presence of chlorine and amino substituents on the triazine core enhances its reactivity and makes it a valuable intermediate in synthesizing various bioactive molecules.

The structure of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine consists of a central triazine ring substituted with two phenyl groups at the 2 and 4 positions, and a chlorine atom at the 6 position. Additionally, there are two amino groups at the 1 and 4 positions. This specific arrangement imparts unique chemical properties that make it useful in medicinal chemistry and material science applications.

In recent years, 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has garnered attention due to its potential in drug discovery and development. The triazine scaffold is known for its versatility in forming hydrogen bonds and participating in coordination chemistry, which are crucial for designing small-molecule inhibitors and activators of biological targets. The chlorine substituent further enhances its utility by allowing for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.

One of the most compelling aspects of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is its role as a precursor in the synthesis of pharmacophores targeting various diseases. Researchers have explored its derivatives as potential antimicrobial agents, anticancer drugs, and enzyme inhibitors. For instance, modifications of the phenyl rings have been investigated to improve binding affinity to specific protein targets. The amino groups also provide opportunities for further functionalization, such as coupling with carboxylic acids or aldehydes to form amides or ureas.

The pharmaceutical industry has been particularly interested in 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine due to its ability to modulate biological pathways associated with inflammation and cell proliferation. Studies have shown that certain derivatives exhibit inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the compound's structural features have been leveraged to design molecules that interact with transcription factors involved in cancer progression.

Recent advancements in computational chemistry have further enhanced the understanding of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine's interactions with biological targets. Molecular docking simulations have been employed to predict how different derivatives might bind to proteins such as kinases and proteases. These studies not only accelerate the drug discovery process but also provide insights into structure-activity relationships (SAR), guiding the design of more effective compounds.

In material science, 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has been explored for its potential applications in polymer chemistry and nanotechnology. The triazine ring can act as a crosslinking agent in polymer networks, improving thermal stability and mechanical strength. Furthermore, its ability to coordinate with metal ions has led to research into metal-organic frameworks (MOFs) where this compound could serve as a ligand or building block.

The synthesis of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions starting from commercially available precursors such as aniline and cyanogen chloride. The process often includes chlorination steps to introduce the chlorine substituent at the 6 position of the triazine ring. Careful control of reaction conditions is necessary to ensure high yield and purity.

Quality control and analytical methods play a crucial role in characterizing 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical tools provide essential data for researchers to validate their synthetic routes and ensure consistency across batches.

The safety profile of 6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is another critical consideration during its handling and application. While not classified as hazardous under standard conditions storage conditions are recommended to prevent degradation or unwanted side reactions. Personal protective equipment (PPE) such as gloves gloves should be worn when handling this compound in laboratory settings.

Future research directions for 6-Chloro-N2,N4-diphenyl-1H,-diphenyl triazine diammonium chloride CAS No 1973097 include exploring novel derivatives with enhanced pharmacological properties through combinatorial chemistry approaches This could lead to discoveries that address unmet medical needs across multiple therapeutic areas

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Amadis Chemical Company Limited
(CAS:1973-09-7)6-Chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
A1144035
清らかである:99%
はかる:5g
価格 ($):183.0